1-Hexadecanoyl-sn-glycero-3-phosphocholine 1-Hexadecanoyl-sn-glycero-3-phosphocholine 1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine.
PC(16:0/0:0), also known as 16:0 lyso-PC or 1-palmitoyl-GPC, belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(16:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, PC(16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PC(16:0/0:0) is involved in phospholipid biosynthesis pathway.
Brand Name: Vulcanchem
CAS No.: 17364-16-8
VCID: VC0122882
InChI: InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula: C24H50NO7P
Molecular Weight: 495.6 g/mol

1-Hexadecanoyl-sn-glycero-3-phosphocholine

CAS No.: 17364-16-8

Reference Standards

VCID: VC0122882

Molecular Formula: C24H50NO7P

Molecular Weight: 495.6 g/mol

1-Hexadecanoyl-sn-glycero-3-phosphocholine - 17364-16-8

CAS No. 17364-16-8
Product Name 1-Hexadecanoyl-sn-glycero-3-phosphocholine
Molecular Formula C24H50NO7P
Molecular Weight 495.6 g/mol
IUPAC Name [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
Standard InChIKey ASWBNKHCZGQVJV-HSZRJFAPSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description 1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine.
PC(16:0/0:0), also known as 16:0 lyso-PC or 1-palmitoyl-GPC, belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(16:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, PC(16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PC(16:0/0:0) is involved in phospholipid biosynthesis pathway.
Synonyms (7R)-3,5,9-4,7-Dihydroxy-N,N,N-trimethyl-10-oxotrioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt; 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine; 1-Hexadecanoyllysolecithin; 1-O-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine; MPPC; Palmitoyl L-L
Reference 1. R. Woodruff and R. Franklin “Demyelination and remyelination of the caudal cerebellar peduncle of adult rats following stereotaxic injections oflysolecithin, ethidium bromide, and complement/anti-galactocerebroside: A comparative study” Glia, vol. 25 pp. 216-228, 19992. P. Henry et al. “Impairment of endothelium-dependent arterial relaxation by lysolecithin in modified low-density lipoproteins” Nature, vol. 344 pp. 160-162, 19903.E. Omerovic et al. “Pro-Arrhythmic Effects of Lysolecithin on Isolated Cardiomyocytes” Circulation, 2008;118:S_9224. A. Simonsen “Activation of Phospholipase A2 by Ternary Model Membranes” Biophysical Journal., vol. 94 pp. 3966-3975, 2008
PubChem Compound 460602
Last Modified Nov 11 2021
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